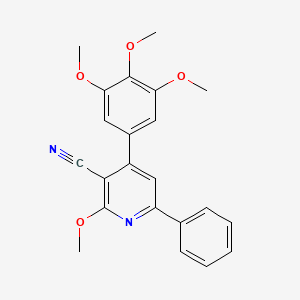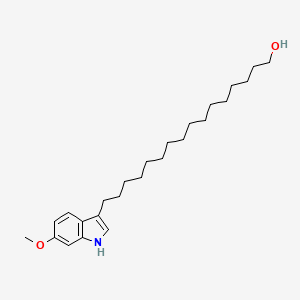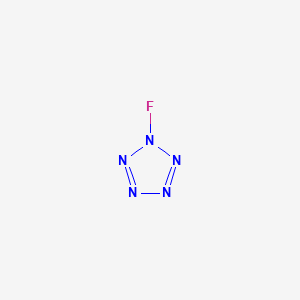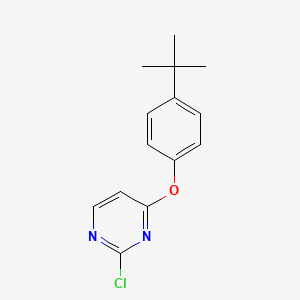![molecular formula C20H24O5 B12531840 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde CAS No. 656810-14-9](/img/structure/B12531840.png)
3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is an organic compound with a complex structure, characterized by multiple ether linkages and a benzaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzoic acid.
Reduction: 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple ether linkages and the aldehyde group can influence its reactivity and interactions with biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-(3-phenylpropoxy)benzaldehyde: Similar structure but with a phenyl group instead of a phenoxy group.
3-Methoxy-4-(3-methoxypropoxy)benzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is unique due to the presence of multiple ether linkages and the combination of methoxy and phenoxy groups. This structural complexity can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
656810-14-9 |
|---|---|
Fórmula molecular |
C20H24O5 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
3-methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde |
InChI |
InChI=1S/C20H24O5/c1-22-20-15-17(16-21)9-10-19(20)25-14-6-12-23-11-5-13-24-18-7-3-2-4-8-18/h2-4,7-10,15-16H,5-6,11-14H2,1H3 |
Clave InChI |
MFFMGKCCUOCXPH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)OCCCOCCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)



![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)

![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
